molecular formula C15H23N3O3 B3276665 Phenylalanyllysine CAS No. 6456-72-0

Phenylalanyllysine

Cat. No. B3276665
CAS RN: 6456-72-0
M. Wt: 293.36 g/mol
InChI Key: FADYJNXDPBKVCA-STQMWFEESA-N
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Description

    Phenylalanine (symbol Phe or F) is an essential α-amino acid with the chemical formula C₉H₁₁NO₂. It can be visualized as a benzyl group substituting the methyl group of alanine or as a phenyl group replacing a terminal hydrogen of alanine .

Scientific Research Applications

Inhibiting Bacterial Phenylalanyl-tRNA Synthetase

Phenylalanyl (Phe)-tRNA synthetase (Phe-RS) plays a crucial role in protein biosynthesis by catalyzing the transfer of phenylalanine to the Phe-specific transfer RNA. Research shows that Phenyl-thiazolylurea-sulfonamides, a novel class of potent inhibitors of bacterial Phe-RS, exhibit high potency and broad-spectrum activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds bind competitively with respect to the natural substrate Phe and display antibacterial activity partly antagonized by increasing concentrations of Phe, suggesting a new potential approach for antibacterial therapy (Beyer et al., 2004).

Biostimulant Action in Plant Growth

Plant-derived protein hydrolysates (PHs), which can include Phenylalanyllysine, are known to enhance plant growth and yield, particularly under environmental stress conditions. In tomato plants, for example, PH treatments positively influenced biomass accumulation and altered the metabolic profile, suggesting a role in improving plant tolerance to reactive oxygen species and oxidative stress. These changes involve a wide range of biochemical processes, including alterations in phytohormones and lipids (Paul et al., 2019).

Enhancing Transdermal Delivery

Phenylalanyl-glycine, closely related to Phenylalanyllysine, has been studied for its enhanced transdermal delivery. By chemically modifying Phenylalanyl-glycine with various fatty acids, its stability and permeability in the skin have been significantly improved. This suggests potential applications in transdermal drug delivery systems, where the stability and permeability of peptides are crucial (Yamamoto et al., 2003).

Role in Phenylketonuria Treatment

Phenylalanyllysine may have implications in the treatment of phenylketonuria (PKU), a genetic metabolic disease. Studies have explored the use of Phenylalanine ammonia lyase (PAL), which can interact with phenylalanine, as a treatment option for PKU. These studies highlight the therapeutic potential of enzymes and peptides related to phenylalanine metabolism in managing PKU (Finkel et al., 2016).

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c16-9-5-4-8-13(15(20)21)18-14(19)12(17)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADYJNXDPBKVCA-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

6456-72-0
Record name Phenylalanyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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